molecular formula C17H22N2O2S2 B5501309 N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide

N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide

Cat. No.: B5501309
M. Wt: 350.5 g/mol
InChI Key: WUBDCSNRGDIUSR-UHFFFAOYSA-N
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Description

N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butylamino group, a 4-methylphenyl group, and a lambda(4)-sulfanylidene group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the lambda(4)-sulfanylidene group, the 4-methylphenyl group, and finally the tert-butylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NZ)-N-[(tert-butylamino)-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-14-10-12-15(13-11-14)22(18-17(2,3)4)19-23(20,21)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBDCSNRGDIUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=CC=C2)/NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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